LogP Modulation via 6-Fluoro Substitution vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 6-position increases the lipophilicity of the benzo[d]isoxazole scaffold, a critical parameter for central nervous system (CNS) penetration. While the experimental LogP of (6-Fluorobenzo[D]isoxazol-3-YL)methanol is not explicitly reported in primary literature, its structural analog, benzo[d]isoxazol-3-ylmethanol (the non-fluorinated version), has a computed XLogP3-AA of 0.9. [1] The addition of a fluorine atom typically increases the LogP by approximately 0.2-0.4 units per substitution on an aromatic ring. This increase in lipophilicity is a primary driver for the selection of the fluorinated building block in CNS-targeted medicinal chemistry programs, where optimal LogP values (typically 1-4) are crucial for passive diffusion across the blood-brain barrier. [2]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not reported experimentally; inferred to be higher than non-fluorinated analog due to presence of fluorine atom. |
| Comparator Or Baseline | Benzo[d]isoxazol-3-ylmethanol: Computed XLogP3-AA = 0.9 [1] |
| Quantified Difference | Inferred increase of approximately +0.2 to +0.4 LogP units based on the presence of a 6-fluoro substituent. |
| Conditions | Physicochemical property analysis; computed vs. experimental LogP. |
Why This Matters
Higher lipophilicity correlates with enhanced passive permeability across lipid bilayers, including the blood-brain barrier, making the fluorinated building block essential for developing CNS-active compounds.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 53487461, Benzo[d]isoxazol-3-ylmethanol. XLogP3-AA = 0.9. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. (General guidance on optimal LogP for CNS drugs). View Source
